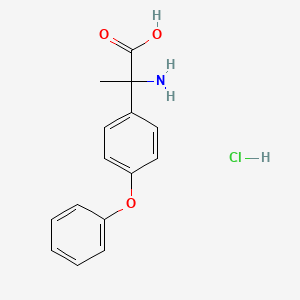
2-Amino-2-(4-phenoxyphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-(4-phenoxyphenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2243512-82-3 . It has a molecular weight of 293.75 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The Inchi Code for this compound is 1S/C15H15NO3.ClH/c1-15(16,14(17)18)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12;/h2-10H,16H2,1H3,(H,17,18);1H .Physical and Chemical Properties Analysis
The compound is typically stored at room temperature . It is available in powder form .Scientific Research Applications
Renewable Building Blocks for Polymers
Phloretic acid, a phenolic compound related to the structural motif of 2-Amino-2-(4-phenoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, providing an eco-friendly alternative to phenol for introducing benzoxazine properties to aliphatic molecules. This approach has significant implications for creating materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the potential of renewable sources in materials science (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity
Research on N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties has shown good antimicrobial activity against various bacteria and fungi. This highlights the potential of structurally similar compounds, including 2-Amino-2-(4-phenoxyphenyl)propanoic acid derivatives, in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Uterine Relaxants
Compounds structurally related to 2-Amino-2-(4-phenoxyphenyl)propanoic acid have been synthesized and evaluated for their uterine relaxant activity, showing promise as novel agents for managing preterm labor. These compounds exhibit potent in vitro and in vivo uterine relaxant activities, with some having comparable or slightly less cAMP-releasing potential but negligible cardiac stimulant potential compared to isoxsuprine hydrochloride, suggesting a safer profile for clinical use (C. Viswanathan et al., 2005).
Analgesic and Antimicrobial Activities
Isoxazole derivatives synthesized from aryl-N-chalconyl aminophenols, structurally related to 2-Amino-2-(4-phenoxyphenyl)propanoic acid, have shown significant analgesic and antimicrobial activities. This underscores the potential of these compounds in developing new analgesic and antimicrobial agents (S. Sahu et al., 2009).
Modification of Polymeric Materials
Research on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, demonstrates the possibility of enhancing the properties of polymeric materials for medical applications. These modifications can lead to polymers with increased thermal stability and promising biological activities, suggesting wide-ranging applications in the biomedical field (H. M. Aly et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-amino-2-(4-phenoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c1-15(16,14(17)18)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12;/h2-10H,16H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTHJDVRXYVSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2534491.png)
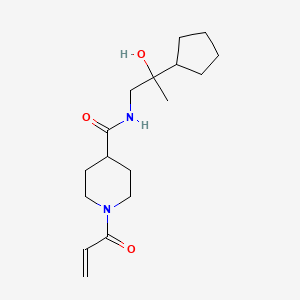
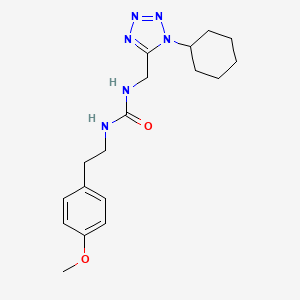
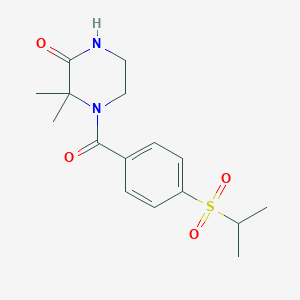
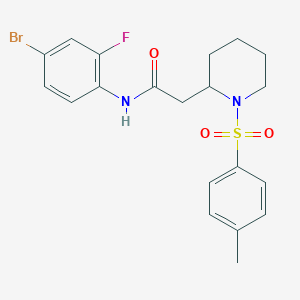
![2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534501.png)
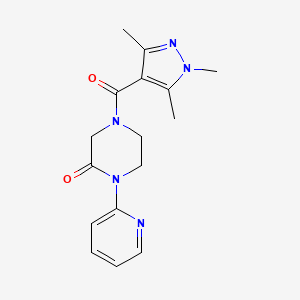
![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2534504.png)
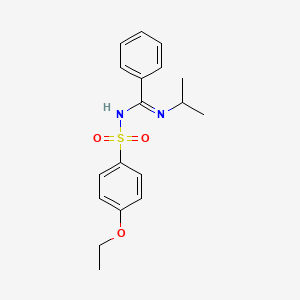
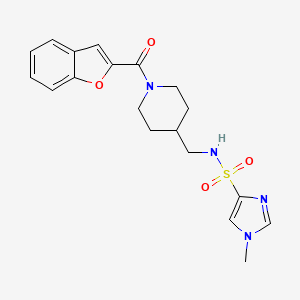
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)
![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2534511.png)
![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)
